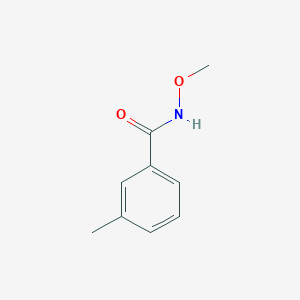

N-methoxy-3-methylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-methoxy-3-methylbenzamide |

InChI |

InChI=1S/C9H11NO2/c1-7-4-3-5-8(6-7)9(11)10-12-2/h3-6H,1-2H3,(H,10,11) |

InChI Key |

DJEJUDOJRWJJCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NOC |

Origin of Product |

United States |

Synthetic Methodologies for N Methoxy 3 Methylbenzamide and Analogous N Methoxy Benzamides

Classical Amidation and Acylation Protocols from Carboxylic Acids and Derivatives

The formation of the amide bond in N-methoxy benzamides has traditionally been achieved through classical amidation and acylation reactions, starting from carboxylic acids or their more reactive derivatives. These methods are well-established and widely employed in organic synthesis.

Direct Conversion Strategies

Direct conversion of carboxylic acids to N-methoxy-N-methylamides (Weinreb amides) offers an efficient route. One common method involves the use of coupling agents to activate the carboxylic acid in situ. For instance, 3-methoxybenzoic acid can be reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) and triethylamine (B128534) in dichloromethane (B109758) to yield 3,N-dimethoxy-N-methylbenzamide. chemicalbook.com This one-pot procedure is convenient, although it may require purification to remove byproducts. researchgate.net

Another approach utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to facilitate the reaction between carboxylic acids and N,O-dimethylhydroxylamine hydrochloride. orientjchem.org For sterically hindered carboxylic acids, a combination of methanesulfonyl chloride and triethylamine can effectively promote the formation of N-methoxy-N-methyl amides. organic-chemistry.org

Table 1: Direct Conversion Strategies for N-Methoxy Benzamides

| Carboxylic Acid | Reagents | Product | Yield | Reference |

| 3-Methoxybenzoic acid | N,O-Dimethylhydroxylamine hydrochloride, EDCI, Triethylamine | 3,N-Dimethoxy-N-methylbenzamide | Quantitative | chemicalbook.com |

| Various Carboxylic Acids | N,O-Dimethylhydroxylamine hydrochloride, DMT-MM | N-Methoxy-N-methylamides | High | orientjchem.org |

| Sterically Hindered Carboxylic Acids | Methanesulfonyl chloride, Triethylamine, N-Methoxy-N-methylamine | N-Methoxy-N-methyl amides | 59-88% | organic-chemistry.org |

Preparation from Acid Chlorides

A more traditional and often high-yielding method involves the conversion of the carboxylic acid to its corresponding acid chloride, which is then reacted with methoxyamine or its derivatives. For example, 3-methoxy-4-methylbenzoic acid can be treated with thionyl chloride to form 3-methoxy-4-methylbenzoyl chloride. google.com This acid chloride is then reacted with an appropriate amine, such as methanamine, to produce the corresponding N-substituted benzamide (B126), in this case, N-methylbenzamide. tardigrade.in Similarly, 2-methylbenzoyl chloride reacts with 1-aminoanthraquinone (B167232) to form N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide. mdpi.com

The acylation of N,O-dimethylhydroxylamine hydrochloride with various benzoyl chlorides is a standard procedure for synthesizing Weinreb amides. clockss.org This method is broadly applicable and can be used for a wide range of substituted benzoyl chlorides. google.comgreyhoundchrom.com For instance, the reaction of 2-(chloroseleno)benzoyl chloride with primary amines leads to selenenylation-acylation products. researchgate.net

Transition Metal-Catalyzed Approaches in N-Methoxy Benzamide Synthesis

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of N-methoxy benzamides, offering novel reaction pathways with enhanced efficiency and selectivity.

Manganese(I)-Catalyzed Methoxymethylation of Primary Amides

A novel and efficient method for the synthesis of N-(methoxymethyl)benzamide derivatives involves the manganese(I)-catalyzed methoxymethylation of primary amides. rsc.orgrsc.org This reaction utilizes methanol (B129727) as both the methoxymethylating agent and the solvent, proceeding with the liberation of dihydrogen gas. rsc.orgrsc.org The process is catalyzed by a Mn(I) complex, such as Mn(CO)₅Br, in the presence of a suitable ligand and base. rsc.org This approach is notable for its broad substrate scope and represents the first synthesis of N-(methoxymethyl)benzamides via an interrupted borrowing hydrogen (IBH) strategy. rsc.orgrsc.orgresearchgate.net The reusability of the homogeneous catalyst has also been demonstrated, adding to the method's sustainability. rsc.orgresearchgate.net

Table 2: Manganese(I)-Catalyzed Methoxymethylation of Benzamide

| Substrate | Catalyst System | Base | Solvent | Temperature | Product | Yield | Reference |

| Benzamide | 5 mol% Mn(CO)₅Br, 5 mol% L7 | K₂CO₃ | Methanol | 130 °C | N-(methoxymethyl)benzamide | 83% | rsc.org |

Palladium-Assisted Coupling Reactions for Substituted Benzamides

Palladium catalysis has been instrumental in developing versatile methods for the synthesis of substituted benzamides. One significant application is the cross-coupling reaction of organoboronic acids with N-methyl-N-methoxycarbamoyl chloride to produce Weinreb benzamides. organic-chemistry.org This protocol is effective for a range of arylboronic acids, including electron-rich and electron-poor derivatives, as well as heteroarylboronic and alkenylboronic acids. organic-chemistry.orgorganic-chemistry.org

Palladium catalysts also enable C-H activation and annulation reactions of N-methoxy benzamides. For example, the reaction of N-methoxy benzamides with 2,3-allenoic acid esters, catalyzed by palladium, affords 3,4-substituted hydroisoquinolones with good yields and high regioselectivity. mdpi.com Furthermore, palladium-catalyzed cyclization of N-methoxy benzamides with benzynes yields tricyclic phenanthridinone derivatives. rsc.orgnih.gov Palladium catalysis has also been utilized in the synthesis of isoindolinones from N-methoxybenzamides and alkenes via ortho sp² C-H activation and intramolecular oxidative cyclization. capes.gov.br

Green Chemistry Principles and Sustainable Synthesis Routes for N-Methoxy Benzamides

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for N-methoxy benzamides, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.

The aforementioned manganese(I)-catalyzed methoxymethylation of primary amides is a prime example of a green synthetic route. rsc.orgrsc.org By using methanol as a renewable solvent and reagent and producing only hydrogen gas as a byproduct, this method offers a more sustainable alternative to traditional multi-step protocols that often employ toxic reagents. rsc.orgrsc.orgresearchgate.net

The development of reusable heterogeneous catalysts is another key aspect of green chemistry in benzamide synthesis. For example, a bimetallic Fe₂Ni-BDC metal-organic framework has been used as an effective and reusable heterogeneous catalyst for the synthesis of N-pyridinyl benzamide. mdpi.com Similarly, the use of tungstate (B81510) sulfuric acid as a reusable heterogeneous catalyst for the one-pot synthesis of coumarin-containing secondary benzamides under solvent-free conditions aligns with green chemistry principles. rsc.org

Furthermore, solvent-free and activation-free conditions for the N-benzoylation of amines using vinyl benzoate (B1203000) have been reported, providing a cleaner and more eco-compatible pathway for amide synthesis. tandfonline.com The continuous effort to develop cost-effective and sustainable routes for high-value chemicals, including benzamide derivatives, is a significant trend in modern organic synthesis. researchgate.netijsrst.comnih.gov

One-Pot Synthetic Strategies for N-Methoxy Amide Formation

The direct conversion of carboxylic acids to N-methoxy-N-methylamides in a single procedural step, or "one-pot" synthesis, offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. tandfonline.comosti.gov Several effective methods have been developed for this transformation, accommodating a wide range of carboxylic acid substrates, including both aliphatic and aromatic types. tandfonline.comresearchgate.net

One prominent method involves the use of trichloromethyl chloroformate as an activating agent in the presence of triethylamine. tandfonline.comtandfonline.com In this procedure, the carboxylic acid reacts with trichloromethyl chloroformate to form a mixed carbonic anhydride (B1165640) intermediate. This activated species is then subjected to nucleophilic attack by N,O-dimethylhydroxylamine, readily available as its hydrochloride salt, to furnish the desired N-methoxy-N-methylamide. tandfonline.comtandfonline.com The reaction proceeds smoothly at room temperature and is typically complete within an hour, providing excellent yields for various substrates. tandfonline.com

Another efficient one-pot approach employs a combination of trichloroacetonitrile (B146778) (TCA) and triphenylphosphine (B44618) (TPP). researchgate.net This system is presumed to generate a carboxylic acid chloride in situ, which then reacts with N,O-dimethylhydroxylamine to produce the corresponding Weinreb amide. researchgate.net This method is also valued for its mild conditions and good yields. researchgate.netvulcanchem.com Other coupling agents, such as N,N'-carbonyldiimidazole (CDI) and 2-chloro-1-methylpyridinium (B1202621) iodide, have also been successfully utilized in one-pot syntheses of Weinreb amides from carboxylic acids, demonstrating the versatility of this synthetic strategy. researchgate.net

The following table summarizes the results from a one-pot synthesis of various N-methoxy-N-methylamides using the trichloromethyl chloroformate method, illustrating the broad applicability and high efficiency of the procedure. tandfonline.com

Table 1: One-Pot Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids

| Entry | Carboxylic Acid | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Benzoic acid | 1 | 95 |

| 2 | 4-Methoxybenzoic acid | 1 | 96 |

| 3 | 4-Chlorobenzoic acid | 1 | 94 |

| 4 | 3-Nitrobenzoic acid | 1.5 | 90 |

| 5 | 4-Nitrobenzoic acid | 1.5 | 91 |

| 6 | Hexanoic acid | 1 | 94 |

| 7 | Cyclohexanecarboxylic acid | 1 | 95 |

Stereoselective and Regioselective Synthesis Considerations in Benzamide Derivatization

Achieving control over the spatial arrangement of atoms (stereoselectivity) and the site of chemical reaction (regioselectivity) is paramount when synthesizing complex, functionalized benzamide derivatives. nih.govacs.org These principles allow for the precise construction of target molecules, which is crucial in fields like asymmetric catalysis and medicinal chemistry. nih.govnih.gov

Regioselective derivatization has been effectively demonstrated in the functionalization of highly substituted benzamide scaffolds. For instance, a strategy involving the enantioselective synthesis of atropisomeric, tribrominated benzamides allows for subsequent, highly regioselective transformations. nih.govnih.gov Through sequential palladium-catalyzed cross-coupling reactions and lithium-halogen exchanges, specific bromine atoms on the aromatic ring can be selectively replaced with a variety of functional groups. nih.gov This iterative approach enables the creation of a library of complex, axially chiral molecules from a single precursor with precise control over the substitution pattern. nih.govnih.gov

The following table illustrates the principle of regioselective functionalization on a di-substituted benzamide scaffold.

Table 2: Regioselective Functionalization of a Dibrominated Benzamide

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | Dimethyl disulfide | Sulfide derivative | 87 |

| 2 | Benzophenone | Alcohol derivative | 80 |

Stereoselectivity is equally critical, particularly in reactions that create new chiral centers. A notable example is the palladium-catalyzed intramolecular cyclization of acyclic allyl and homoallyl benzamides. acs.org This transformation proceeds via a π-allylpalladium complex to form vinyl oxazolines with high levels of diastereoselectivity. acs.org In the case of homoallylic benzamides, the reaction almost exclusively yields the trans-oxazoline, regardless of the stereoisomeric composition of the starting material. acs.org This demonstrates a powerful method for controlling stereochemistry in the synthesis of complex heterocyclic structures derived from simple benzamides.

Furthermore, the electrophilic cyclization of 2-(1-alkynyl)benzamides provides another example of a highly selective process. nih.gov The use of electrophiles like iodine (I₂) induces a cyclization that proceeds with both high regio- and stereoselectivity to form five- or six-membered cyclic imidates. nih.gov The outcome of these reactions is dictated by the substitution pattern of the alkyne and the reaction conditions, allowing for the controlled synthesis of specific isomers. nih.gov

These examples highlight the sophisticated strategies available to chemists for directing the outcomes of reactions on benzamide scaffolds. While not all studies are performed directly on N-methoxy-3-methylbenzamide, the principles of using directing groups, specific catalysts, and controlled reaction conditions are broadly applicable for the selective synthesis of its more complex analogs. nih.govacs.orgnih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of N Methoxy 3 Methylbenzamide

Mechanistic Investigations of N-Methoxy Amide Transformations

N-methoxy amides serve as versatile substrates in a variety of catalytic transformations. Their unique reactivity allows for the construction of complex molecular architectures through novel bond-forming strategies. Mechanistic studies have been crucial in understanding and optimizing these processes.

A notable transformation involving N-methoxy amides is the selective C-O cross-coupling with arylboronic acids, catalyzed by copper salts, to form aryl-N-methoxy arylimidates. mdpi.com This O-arylation is favored over the more common N-arylation. Mechanistic investigations suggest a pathway initiated by the oxidation of a Cu(I) salt to a Cu(II) species in the presence of air. mdpi.com This is followed by transmetalation with the arylboronic acid to generate an aryl-Cu(II) intermediate.

A key step in the proposed mechanism involves the N-methoxy amide undergoing tautomerization to its imidic acid form (an O-protected hydroxamic acid). mdpi.com This tautomerism is facilitated by the electron-donating nature of the N-methoxy group, which increases the electron density on the carbonyl oxygen. mdpi.com Under basic conditions, the imidic acid undergoes H-migration and anion exchange with the aryl-Cu(II) species to create a Cu(II) complex. This complex is then oxidized to a Cu(III) species, which undergoes reductive elimination to yield the final C-O coupled product and regenerate the Cu(I) catalyst, completing the catalytic cycle. mdpi.com Control experiments have shown that N-methoxy-N-methylbenzamide, which cannot tautomerize in the same manner, does not yield the O-arylation product, supporting the proposed mechanism. mdpi.com

The synthesis of N-acyl sulfoximines can be efficiently achieved through an iron-catalyzed selective N=S coupling reaction between N-methoxy amides and sulfoxides. nih.govacs.org This method is highly efficient and tolerates a wide range of functional groups. For instance, N-methoxy-3-methylbenzamide reacts with dimethyl sulfoxide (B87167) (DMSO) to produce N-(Dimethyl(oxo)-λ6-sulfaneylidene)-3-methylbenzamide in good yield. nih.gov

A plausible reaction mechanism has been proposed based on experimental results and literature precedents. nih.govacs.org The cycle begins with the coordination of the N-methoxy amide to an iron(III) catalyst. Subsequent deprotonation of the N-H bond by a base, such as triethylamine (B128534), forms an initial complex. This intermediate is believed to transform into an Fe-nitrenoid complex, which is a key reactive species. nih.govacs.org The Fe-nitrenoid is then captured by the sulfoxide (e.g., DMSO) in a nucleophilic addition process, leading to the formation of the N=S bond and the desired N-acyl sulfoximine (B86345) product. nih.gov This reaction can be performed under an air atmosphere and has been successfully scaled up, highlighting its potential for practical applications. nih.govacs.org

The N-methoxy amide group has been widely utilized as an effective directing group in transition-metal-catalyzed C-H activation reactions. acs.org This strategy allows for the functionalization of otherwise inert C-H bonds, providing a powerful tool for molecular synthesis. Rhodium(III) catalysts have been particularly effective in this regard.

One such application is the annulation of N-methoxybenzamides with quinones to create complex tricyclic hydrophenanthridinone scaffolds. acs.orgnih.gov Asymmetric versions of this reaction have been developed using chiral CpRh(III) catalysts, achieving high yields and enantioselectivities. nih.govresearchgate.net The N-methoxyamide group directs the catalyst to an ortho C-H bond on the benzoyl ring, leading to the formation of a rhodacycle intermediate. This intermediate then coordinates with the quinone, followed by migratory insertion and reductive elimination to form the final product. acs.org

In another pathway, hypervalent iodonium (B1229267) ylides are used as carbene precursors in a Rh(III)-catalyzed domino reaction with N-methoxybenzamides. rsc.org This process involves an intermolecular C-H activation followed by an intramolecular condensation to afford dihydrophenanthridines. rsc.org DFT calculations and kinetic isotope effect (KIE) studies support the proposed mechanistic pathway. rsc.org

The "borrowing hydrogen" (BH) methodology is an atom-economical process for C-N bond formation, typically using alcohols as alkylating agents. rsc.orgorganic-chemistry.org This strategy involves the temporary "borrowing" of hydrogen from an alcohol by a transition metal catalyst to form an aldehyde in situ. The aldehyde then reacts with an amine (or amide) to form an imine or enamine, which is subsequently reduced by the metal-hydride complex, returning the borrowed hydrogen. rsc.orgresearchgate.net

The "interrupted borrowing hydrogen" (IBH) strategy intercepts this process. rsc.orgresearchgate.net After the initial dehydrogenation and condensation steps, the reaction is diverted before the hydrogen is returned, allowing for the incorporation of other functionalities. rsc.org While direct examples involving this compound are not prominent, the strategy has been applied to the N-alkylation of primary amides. rsc.org A plausible mechanism for the methoxymethylation of benzamide (B126) using methanol (B129727) involves the manganese-catalyzed dehydrogenation of methanol to formaldehyde (B43269). The formaldehyde then condenses with the benzamide to form an N-methylene amide intermediate, which is then hydrogenated in a subsequent step, following the IBH pathway. rsc.org This general strategy represents a sustainable approach to N-alkylation that could be applicable to N-methoxy amides. rsc.orgrsc.org

Intrinsic Reactivity and Tautomerism Facilitated by the N-Methoxy Group

The N-methoxy group is not merely a passive substituent; it actively modulates the reactivity of the amide bond. One of its most significant effects is the ability to facilitate amide-iminol tautomerism. By increasing the electron density on the carbonyl oxygen, the N-methoxy group promotes the formation of the imidic acid tautomer, HO-C(R)=N-OCH₃. mdpi.com This shift in tautomeric equilibrium is crucial for directing reactivity towards the oxygen atom, as seen in the C-O cross-coupling reactions, instead of the nitrogen atom. mdpi.com

Furthermore, in N-methoxy-N-methylamides (Weinreb amides), the N-methoxy group plays a critical role in their celebrated utility for ketone synthesis. wikipedia.orgwisc.edu When a Weinreb amide reacts with an organometallic reagent (like a Grignard or organolithium reagent), a stable five-membered chelated tetrahedral intermediate is formed. wikipedia.orgwisc.edunumberanalytics.com The metal ion is coordinated by both the carbonyl oxygen and the N-methoxy oxygen. This chelation stabilizes the intermediate, preventing its collapse and subsequent over-addition of the nucleophile, which is a common side reaction with other carboxylic acid derivatives. wisc.edu The stable intermediate is then hydrolyzed during aqueous workup to yield the desired ketone. wikipedia.org

However, under different conditions, the N-methoxy group can enable alternative reaction pathways. With strongly basic, sterically hindered reagents like lithium diisopropylamide (LDA), N-methoxy-N-methylamides can undergo an E2 elimination. lookchem.comresearchgate.netunion.edu This process involves the deprotonation of the N-methoxy group, leading to the elimination of formaldehyde and the formation of the corresponding N-methylamide anion. lookchem.comresearchgate.net

Influence of Aromatic and N-Substituents on Reaction Outcomes and Selectivity

The electronic and steric nature of substituents on both the aromatic ring and the amide nitrogen significantly influences the efficiency and selectivity of reactions involving N-methoxy amides.

In the iron-catalyzed N=S coupling, a wide array of substituents on the phenyl ring of N-methoxybenzamides are tolerated. Both electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., cyano, nitro, halogens) at various positions on the ring result in the formation of the corresponding N-acyl sulfoximines in moderate to excellent yields. nih.gov This demonstrates the high functional group tolerance of the reaction.

Table 1: Influence of Aromatic Substituents on Iron-Catalyzed N=S Coupling of N-Methoxy Amides with DMSO nih.gov Reaction conditions: N-methoxy amide (0.2 mmol), DMSO (0.5 mL), FeCl₃ (10 mol%), Et₃N (2.0 equiv), THF (1.5 mL), air, 90 °C, 12 h.

| Entry | Aromatic Substituent (on N-methoxybenzamide) | Product | Yield (%) |

| 1 | H | S,S-Dimethyl-N-benzoylsulfoximine | 95 |

| 2 | 4-Me | N-(4-Methylbenzoyl)-S,S-dimethylsulfoximine | 93 |

| 3 | 3-Me | N-(3-Methylbenzoyl)-S,S-dimethylsulfoximine | 85 |

| 4 | 4-OMe | N-(4-Methoxybenzoyl)-S,S-dimethylsulfoximine | 91 |

| 5 | 4-F | N-(4-Fluorobenzoyl)-S,S-dimethylsulfoximine | 75 |

| 6 | 4-Cl | N-(4-Chlorobenzoyl)-S,S-dimethylsulfoximine | 70 |

| 7 | 4-Br | N-(4-Bromobenzoyl)-S,S-dimethylsulfoximine | 68 |

| 8 | 4-CN | N-(4-Cyanobenzoyl)-S,S-dimethylsulfoximine | 45 |

| 9 | 4-NO₂ | N-(4-Nitrobenzoyl)-S,S-dimethylsulfoximine | 35 |

For the copper-catalyzed C-O coupling, the electronic properties of substituents on both the N-methoxy amide and the arylboronic acid are critical. mdpi.com On the N-methoxy amide, both electron-rich (e.g., p-methoxy) and electron-deficient (e.g., halides) substrates generally perform well. However, very strong electron-withdrawing groups like a nitro group can be detrimental to the reaction. mdpi.com For the arylboronic acid partner, moderate electron-donating and electron-withdrawing groups lead to satisfactory yields, while strong electronic effects can hinder the reaction. mdpi.com

In Rh(III)-catalyzed asymmetric C-H activation reactions, substituents on the N-methoxybenzamide ring can affect both the yield and the enantioselectivity. acs.org For example, in the reaction with quinones, meta-substituted benzamides generally give good results, while some ortho- or di-substituted substrates may lead to lower yields or enantioselectivities. acs.org A Hammett analysis performed on a related Pd(II)-catalyzed C-H activation showed a clear linear relationship, indicating that electron-donating groups on the aromatic ring accelerate the reaction by stabilizing the buildup of positive charge in the transition state. researchgate.net

Finally, the substituent on the nitrogen atom is paramount. The presence of the N-methoxy group is essential for the unique reactivity observed in C-O coupling and Weinreb ketone synthesis. mdpi.comwisc.edu Replacing the methoxy (B1213986) group with a phenyl or hydrogen atom, or even adding a second substituent like a methyl group (N-methoxy-N-methylbenzamide), alters the available reaction pathways, precluding C-O coupling but enabling the classic Weinreb ketone synthesis. mdpi.com

Rational Catalyst Design and Ligand Effects in N-Methoxy Benzamide Reactivity

The reactivity of N-methoxy benzamides, including this compound, is significantly influenced by the rational design of catalysts and the electronic and steric properties of their associated ligands. These factors play a crucial role in directing reaction pathways, enhancing efficiency, and controlling selectivity.

A variety of transition metals, including palladium, rhodium, ruthenium, and copper, have been employed to catalyze reactions involving N-methoxy benzamides. The choice of metal is often dictated by the desired transformation. For instance, palladium catalysts are frequently used for cross-coupling and C-H activation/annulation reactions. researchgate.netnih.govresearchgate.net Rhodium catalysts have shown efficacy in C-H activation and annulation reactions to form heterocyclic structures like isoquinolinones. frontiersin.orgsci-hub.se Ruthenium has been utilized for C-H functionalization, such as hydroxylation, although direct methoxylation remains a challenge. Copper salts have been found to catalyze C-O coupling reactions of N-methoxy arylamides. mdpi.com More recently, iron has emerged as a cost-effective and environmentally benign catalyst for N=S coupling reactions of N-methoxy amides. nih.govacs.org

The ligands coordinated to the metal center are paramount in modulating the catalyst's activity and selectivity. nih.govsemanticscholar.org Ligands can influence the reaction outcome through several mechanisms:

Steric Hindrance: Bulky ligands can control regioselectivity by favoring reaction at less sterically hindered positions.

Electronic Effects: Electron-donating or electron-withdrawing ligands can alter the electron density at the metal center, thereby affecting its reactivity in oxidative addition and reductive elimination steps.

Chelation: Bidentate or polydentate ligands can form stable complexes with the metal, influencing the geometry of the catalytic species and preventing catalyst deactivation. nih.gov

In palladium-catalyzed reactions, phosphine-based ligands are common. nih.gov For example, in the demethoxylation of N-methoxy-N-methylbenzamide, the use of 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz) as a ligand in conjunction with a palladium catalyst was investigated. rsc.org The development of "privileged" ligand scaffolds, which are effective across a range of reactions, has been a significant area of research. nih.gov For instance, N-protected amino acids have been used as chiral ligands in enantioselective palladium-catalyzed C-H activation/annulation reactions. acs.org

In a rhodium(III)-catalyzed three-component reaction to synthesize isoquinoline (B145761) derivatives, a Cp*Rh(III) catalyst was found to be effective. frontiersin.org The specific ligand environment around the rhodium center directs the successive O-alkylation and inert C-H activation processes. frontiersin.org

The effect of ligands is also evident in reactions catalyzed by other metals. In a copper-catalyzed C-O coupling, the specific ligand environment around the copper ion facilitates the transmetalation and reductive elimination steps. mdpi.com For iron-catalyzed N=S coupling reactions, while the initial studies did not explicitly detail complex ligands, the coordination of the N-methoxy amide to the iron center is a critical step in the proposed mechanism. nih.govacs.org

The following tables summarize the influence of different catalysts and ligands on the reactivity of N-methoxy benzamides based on available research.

Table 1: Catalyst and Ligand Effects in Palladium-Catalyzed Reactions of N-Methoxy Benzamides

| Reaction Type | Catalyst System | Ligand | Key Findings |

| Demethoxylation | Pd(dba)₂ / Al(i-Bu)₃ | DPPBz | The combination of a palladium catalyst and an aluminum Lewis acid co-catalyst was effective. The ligand plays a role in the stability and activity of the palladium catalyst. rsc.org |

| C-H Iodination | Not specified | Not specified | While the primary focus was on iridium catalysis, the study mentions that previous methods for C-H halogenation of Weinreb amides used palladium(II) salts. acs.org |

| Annulation with Arynes | Pd(OAc)₂ | Not specified | The reaction proceeds in the presence of an organic acid and an oxidant, suggesting a ligand-free or solvent-coordinated palladium species is active. researchgate.net |

| Aminocarbonylation | PdCl₂/NaI | None (Phosphine-free) | This method highlights a phosphine-free system, where iodide likely acts as a ligand, facilitating the catalytic cycle. thieme-connect.com |

| Mono-alkylation | Not specified | Norbornene derivatives | Structurally rigid alkenes like norbornene act as effective ligands to achieve high mono-selectivity in ortho-C-H alkylation. rsc.org |

Table 2: Catalyst and Ligand Effects in Rhodium-Catalyzed Reactions of N-Methoxy Benzamides

| Reaction Type | Catalyst System | Ligand | Key Findings |

| Three-Component Reaction (Isoquinoline Synthesis) | CpRh(III) | Cp (Pentamethylcyclopentadienyl) | The Cp* ligand stabilizes the Rh(III) center, enabling successive O-alkylation and C-H activation. frontiersin.org |

| [4+2] Annulation | [CpRhCl₂]₂ / KOAc | Cp (Pentamethylcyclopentadienyl) | The Cp* ligand is crucial for the C-H activation and annulation sequence to form indolo[2,3-c]isoquinolin-5-ones. sci-hub.se |

Table 3: Catalyst Effects in Other Metal-Catalyzed Reactions of N-Methoxy Benzamides

| Metal | Reaction Type | Catalyst System | Key Findings |

| Copper | C-O Coupling | CuI / Na₃PO₄·12H₂O | Copper(I) iodide catalyzes the coupling of N-methoxy amides with arylboronic acids. The mechanism is proposed to involve Cu(I)/Cu(II)/Cu(III) intermediates. mdpi.com |

| Iron | N=S Coupling | FeCl₃ / Et₃N | Iron(III) chloride provides an efficient and cost-effective catalytic system for the synthesis of N-acyl sulfoximines from N-methoxy amides and sulfoxides. nih.govacs.org |

| Ruthenium | C-H Functionalization | RuCl₂(p-cymene)₂ | This catalyst is effective for ortho-hydroxylation, but direct methoxylation with this system has not been reported. |

| Iridium | C-H Iodination | Not specified | Iridium catalysis allows for selective monoiodination of Weinreb amides. acs.org |

Advanced Spectroscopic and Spectrometric Characterization Techniques for N Methoxy 3 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationniscpr.res.inbenchchem.comnih.govresearchgate.netspectrabase.comvulcanchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For N-methoxy-3-methylbenzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. The aromatic region typically displays complex multiplets corresponding to the four protons on the substituted benzene (B151609) ring. The methyl group on the ring (Ar-CH₃) gives rise to a singlet, while the N-methoxy group protons (N-OCH₃) and a potential N-methyl group would also appear as sharp singlets. rsc.org In related N-methoxy-N-methylbenzamides, the N-OCH₃ and N-CH₃ signals can appear as broad humps at room temperature due to restricted rotation around the amide C-N bond, sharpening into distinct singlets at higher temperatures. niscpr.res.in

The expected chemical shifts (δ) are influenced by the electronic effects of the substituents. The meta-position of the methyl group relative to the amide functionality influences the specific shifts of the aromatic protons.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.20 - 7.60 | Multiplet | 7.0 - 8.0 |

| N-OCH₃ | ~3.50 | Singlet (may be broad) | N/A |

| N-CH₃* | ~3.30 | Singlet (may be broad) | N/A |

| Ar-CH₃ | ~2.35 | Singlet | N/A |

Note: This table assumes an N-methoxy-N-methyl-3-methylbenzamide structure for a complete illustration, as is common for Weinreb amides used in synthesis. If it is an N-H compound, the N-CH₃ signal would be absent and an N-H signal would be present, typically as a broad singlet at lower field.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. This allows for the unambiguous identification of the carbonyl carbon, the aromatic carbons, and the methyl and methoxy (B1213986) carbons. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing at a low field (downfield) position.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 168 - 170 |

| Aromatic C (quaternary, C-CO) | ~135 |

| Aromatic C (quaternary, C-CH₃) | ~138 |

| Aromatic CH | 124 - 133 |

| N-OCH₃ | ~61 |

| N-CH₃* | ~33 |

| Ar-CH₃ | ~21 |

Note: As with the ¹H NMR table, the N-CH₃ group is included for illustrative purposes based on common related structures. rsc.org

Advanced Two-Dimensional (2D) NMR Techniques

To confirm the assignments made from 1D NMR spectra and to establish definitive structural connectivity, 2D NMR experiments are employed. creative-biostructure.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. libretexts.org For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to trace their connectivity and confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). ipb.pt It would definitively link each aromatic proton signal to its corresponding carbon signal and similarly connect the methyl and methoxy proton signals to their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. ipb.pt This is a powerful tool for connecting structural fragments. For instance, it would show a correlation from the Ar-CH₃ protons to the quaternary aromatic carbon they are attached to and the adjacent aromatic CH carbons. Crucially, it would also show correlations from the N-OCH₃ protons to the amide carbonyl carbon, confirming the structure of the Weinreb amide functionality.

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Pattern Analysisniscpr.res.inspectrabase.com

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₁NO₂), the exact mass of the molecular ion [M]⁺ would be a primary confirmation of its identity.

The fragmentation of benzamides in an MS experiment typically involves cleavage at the bonds adjacent to the carbonyl group. chim.lulibretexts.org Key expected fragments for this compound would include:

[M]⁺: The molecular ion.

[M - OCH₃]⁺: Loss of the methoxy radical.

[CH₃C₆H₄CO]⁺: The 3-methylbenzoyl cation (m-toluoyl cation), resulting from cleavage of the C-N bond. This is often a very stable and prominent peak. nih.gov

[CH₃C₆H₄]⁺: The tolyl cation, from the loss of CO from the 3-methylbenzoyl fragment.

Analysis of these fragments allows for the confirmation of both the aromatic portion and the amide portion of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysisniscpr.res.inbenchchem.comrsc.org

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. horiba.comlibretexts.org While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. libretexts.org The techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

For this compound, the key vibrational modes would provide a characteristic spectral fingerprint.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| Amide | C=O Stretch | 1640 - 1680 | Strong / Medium |

| Aromatic Ring | C=C Stretch | 1580 - 1610, 1450 - 1500 | Medium-Strong / Strong |

| Amide | C-N Stretch | 1380 - 1420 | Medium |

| Methoxy | C-O Stretch | 1250 - 1300 | Strong / Medium |

| Aromatic | C-H Bending (out-of-plane) | 750 - 900 | Strong / Weak |

The strong carbonyl (C=O) stretching frequency is one of the most diagnostic peaks in the IR spectrum. niscpr.res.in The precise positions of the aromatic C-H bending bands can also give clues about the substitution pattern on the benzene ring.

X-ray Crystallography for Solid-State Molecular Geometry and Packingspectrabase.com

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique yields accurate data on bond lengths, bond angles, and torsional angles. mdpi.com

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of related benzamide (B126) structures reveals common features. vulcanchem.commdpi.com A crystallographic study of this compound would be expected to show:

A nearly planar amide group due to the delocalization of the nitrogen lone pair into the carbonyl group.

Specific bond lengths for the C=O, C-N, and N-O bonds, confirming the amide structure.

The dihedral angle between the plane of the aromatic ring and the plane of the amide group.

Intermolecular interactions, such as hydrogen bonding (if an N-H is present) or van der Waals forces, which dictate how the molecules pack together in the crystal lattice.

This technique, if a suitable crystal can be grown, would provide an unambiguous confirmation of the molecular structure determined by the spectroscopic methods described above.

Application of Hyphenated Analytical Techniques in this compound Characterization

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern analytical chemistry for the comprehensive characterization of chemical compounds. nih.govijpsjournal.com These techniques combine the high separation power of chromatography with the detailed structural information provided by spectrometry, enabling the analysis of complex mixtures and the unambiguous identification of individual components. iipseries.orgresearchgate.net For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide critical data on its purity, molecular weight, and structure. nih.govrjpn.org

The primary advantage of hyphenation is the ability to acquire multiple dimensions of data from a single analytical run, which enhances specificity, accuracy, and sensitivity. researchgate.netrjpn.org This is particularly valuable for confirming the identity of newly synthesized compounds, identifying trace-level impurities, and monitoring chemical reactions. rjpn.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation of volatile and thermally stable compounds by gas chromatography with their detection and identification by mass spectrometry. ijpsjournal.com The GC separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). semanticscholar.org The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and identification by comparing it to spectral libraries. ijpsjournal.com

While specific GC-MS fragmentation data for this compound is not extensively detailed in published literature, analysis of its structural isomer, 3-methoxy-N-methylbenzamide, provides insight into the expected fragmentation patterns. The mass spectrum would likely show a prominent molecular ion peak and characteristic fragment ions corresponding to the loss of key functional groups.

Table 1: Illustrative GC-MS Data for a Structural Isomer of this compound This table presents data for 3-methoxy-N-methylbenzamide (a structural isomer) to illustrate typical GC-MS findings.

| Parameter | Value/Description | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Compound | 3-methoxy-N-methylbenzamide | nih.gov |

| Molecular Formula | C₉H₁₁NO₂ | nih.gov |

| Molecular Weight | 165.19 g/mol | nih.gov |

| Top Mass Peak (m/z) | 135 | nih.gov |

| 2nd Highest Mass Peak (m/z) | 165 | nih.gov |

| 3rd Highest Mass Peak (m/z) | 107 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful and versatile hyphenated technique for the analysis of a wide range of organic molecules, including those that are non-volatile or thermally labile. nih.govacs.org It couples the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with the high sensitivity and specificity of mass spectrometry. scholaris.ca

The characterization of this compound frequently employs LC-MS, particularly with high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap analyzers. scholaris.carsc.org These instruments provide highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident determination of the elemental composition of the parent molecule and its fragments. rsc.org

Research findings demonstrate the use of high-resolution LC-MS for confirming the synthesis of this compound. In these analyses, the compound is first separated on a reverse-phase column and then detected by an electrospray ionization (ESI) source, which is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. rsc.orgrsc.org This provides an accurate molecular weight, confirming the successful synthesis of the target compound. rsc.org

Table 2: High-Resolution LC-MS Characterization Data for this compound

| Parameter | Description | Reference |

| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | rsc.org |

| Mass Analyzer | Time-of-Flight (TOF) | rsc.org |

| Ion Source | Electrospray Ionization (ESI) | rsc.org |

| Chromatography Column | Agilent ZORBAX SB-C18 (3.5 μm, 2.1 × 30 mm) | rsc.org |

| Mobile Phase | MeOH/water (75:25 v/v) with 5 mmol/L ammonium (B1175870) formate | rsc.org |

| Observed Ion | [M+H]⁺ (protonated molecule) | rsc.org |

| Calculated m/z for C₁₀H₁₄NO₂ [M+H]⁺ | 180.1025 | acs.org |

| Found m/z | 180.21 | rsc.org |

The combination of retention time from the LC separation and the high-resolution mass data from the MS detector provides a very high degree of confidence in the identification of this compound. acs.org Furthermore, tandem mass spectrometry (LC-MS/MS) can be employed to fragment the parent ion, yielding structural information that further confirms the compound's identity and distinguishes it from isomers. nih.govresearchgate.net

Other hyphenated techniques, such as LC-NMR, offer even more definitive structural elucidation by physically coupling an LC system with an NMR spectrometer. iipseries.org This allows for the acquisition of complete NMR spectra on separated peaks, providing unambiguous confirmation of the molecular structure, although this technique is less common due to its lower sensitivity compared to LC-MS. researchgate.net

Computational and Theoretical Chemistry Studies on N Methoxy 3 Methylbenzamide

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry Optimization, and Frontier Orbital Analysis

DFT calculations serve as a powerful tool for investigating the electronic properties of molecules. For N-methoxy-3-methylbenzamide, this would involve using a functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G**) to find the molecule's lowest energy conformation. americanelements.comias.ac.in

Molecular Geometry Optimization: This process would computationally determine the most stable three-dimensional arrangement of the atoms in this compound. The resulting data would include precise bond lengths, bond angles, and dihedral angles between the atoms. This optimized structure represents a minimum on the potential energy surface. For similar benzamide (B126) structures, the dihedral angle between the amide group and the benzene (B151609) ring is a key parameter. mdpi.com

Electronic Structure and Frontier Orbitals: Analysis of the electronic structure would reveal the distribution of electron density and the nature of chemical bonds. Natural Bond Orbital (NBO) analysis could be used to investigate charge transfer and hyperconjugative interactions. americanelements.comias.ac.in The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. sigmaaldrich.com The energy gap between HOMO and LUMO provides insight into the chemical stability and the electronic transitions that can occur. sigmaaldrich.com A smaller gap generally suggests higher reactivity. nih.gov

Vibrational Analysis and Prediction of Spectroscopic Properties

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. ias.ac.inrcsb.org These calculations help in assigning the vibrational modes of the functional groups within the molecule, such as the C=O stretching of the amide, the N-O stretching of the methoxyamine group, the C-H vibrations of the methyl and aromatic groups, and the vibrations of the benzene ring itself. researchgate.net Comparing these predicted spectra with experimental data, if available, allows for a detailed understanding of the molecule's vibrational behavior.

Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences

The structure of this compound allows for different spatial arrangements, or conformations, due to the rotation around single bonds. The presence of hydrogen bond donors and acceptors (the carbonyl oxygen and potentially C-H groups) raises the possibility of intramolecular hydrogen bonds, which can significantly stabilize certain conformations. nih.govresearchgate.net Computational studies would involve mapping the potential energy surface to identify the most stable conformers and the energy barriers between them. nih.gov The solvent environment can also play a crucial role in determining conformational preference, as polar solvents can disrupt intramolecular hydrogen bonds in favor of intermolecular interactions with the solvent. researchgate.netdoi.org

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can model the step-by-step mechanism of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates along a reaction coordinate. A key aspect of this modeling is the characterization of the transition state—the highest energy point on the reaction pathway that connects reactants to products. ias.ac.inbldpharm.com Understanding the geometry and energy of the transition state is crucial for determining the reaction's feasibility and rate. ias.ac.innih.gov For instance, studies on related N-methoxyamides have shown that the N-methoxy group can be essential for enabling specific coupling reactions. mdpi.com

Quantum Chemical Descriptors and Their Correlation with Structure-Reactivity Relationships

From the results of DFT calculations, various quantum chemical descriptors can be derived to predict the reactivity of this compound. These include:

Electronic Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.

Chemical Hardness (η) and Softness (S): Describe the resistance to change in electron distribution. Soft molecules are generally more reactive. nih.gov

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. nih.govresearchgate.net

These descriptors help in building structure-reactivity relationships, predicting how the molecule will behave in different chemical environments and providing insights into its potential as, for example, an electrophile or nucleophile. nih.govresearchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. americanelements.comnih.gov

Thermochemical Properties and Energetic Considerations through Computational Methods

Computational methods can be used to predict the thermochemical properties of this compound without the need for experimental calorimetry. These properties, calculated from vibrational frequency analysis, include:

Enthalpy (H)

Entropy (S)

Gibbs Free Energy (G)

These values are essential for predicting the spontaneity and equilibrium of reactions involving the title compound. They can be calculated for different conformers to determine their relative populations at a given temperature.

Role of N Methoxy 3 Methylbenzamide As a Synthetic Intermediate and Building Block

Precursor in the Divergent Synthesis of Complex Organic Molecules

N-methoxy-3-methylbenzamide serves as a crucial precursor in divergent synthesis strategies, enabling the creation of a variety of molecular architectures from a common intermediate. The utility of N-methoxy-N-methylamides, often referred to as Weinreb amides, stems from their reaction with organometallic reagents such as organolithium or Grignard reagents. orientjchem.orgresearchgate.net Unlike more reactive acyl compounds like acid chlorides or esters, which are prone to over-addition reactions yielding alcohols, Weinreb amides typically react with one equivalent of the nucleophile to form a stable tetrahedral intermediate. orientjchem.orgwikipedia.org

This stability is attributed to the chelation of the metal ion by both the carbonyl oxygen and the N-methoxy oxygen, forming a stable five-membered cyclic species. orientjchem.orgunion.edu This intermediate does not collapse until acidic workup, at which point the desired ketone is liberated. orientjchem.orgunion.edu This reliable and controlled reactivity allows for the precise synthesis of ketones, which are themselves pivotal intermediates that can be further elaborated into more complex structures. wikipedia.org The stability and predictable reactivity of the Weinreb amide functional group tolerate a wide array of other functional groups within the molecule, making this compound an ideal building block for multi-step syntheses of complex natural products and other target molecules. wikipedia.org

Applications in the Formation of Various Chemical Scaffolds

The versatility of this compound extends to its application in constructing a diverse array of important chemical scaffolds, which form the core of many biologically active compounds.

Synthesis of Quinazolinone Derivatives

This compound derivatives are effective precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with significant pharmacological activities. A key strategy involves the use of 2-amino-N-methoxy-3-methylbenzamide. In a documented synthesis, this precursor undergoes a reaction to yield 8-methyl-3-propyl-2-(p-tolyl)quinazolin-4(3H)-one. nottingham.ac.uk The general approach for synthesizing such quinazolinone rings often involves the intermolecular annulation of ortho-aminobenzamides. nottingham.ac.uk For instance, a transition-metal-free method has been developed involving the Cs2CO3-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization in dimethyl sulfoxide (B87167) (DMSO) to form the quinazolinone ring. nottingham.ac.uk

| Precursor | Product | Yield | Reference |

| 2-Amino-N-methoxy-3-methylbenzamide | 8-Methyl-3-propyl-2-(p-tolyl)quinazolin-4(3H)-one | 81% | nottingham.ac.uk |

| 2-Fluoro-N-methylbenzamide | 3-Methyl-2-phenylquinazolin-4(3H)-one | Not specified | nottingham.ac.uk |

Formation of Sulfoximine (B86345) Derivatives

This compound is an excellent substrate for the synthesis of N-acyl sulfoximine derivatives. rsc.orgnih.gov Sulfoximines are important functional groups in medicinal chemistry and agrochemicals. rsc.org A novel and efficient method involves an iron-catalyzed N=S bond coupling reaction between N-methoxy arylamides and sulfoxides. rsc.orgnih.gov This reaction proceeds under mild conditions, using triethylamine (B128534) as a base, and demonstrates high functional group tolerance. rsc.org

Specifically, the reaction of this compound with a sulfoxide in the presence of an iron salt catalyst yields N-(dimethyl(oxo)-λ6-sulfaneylidene)-3-methylbenzamide. rsc.org The proposed mechanism involves the coordination of the N-methoxy amide to the iron(III) catalyst, followed by deprotonation and formation of an Fe-nitrenoid complex. This complex is then trapped by the sulfoxide, and subsequent cleavage of the Fe-N bond produces the desired N-acyl sulfoximine. rsc.org This method is scalable and uses readily available starting materials. nih.gov

The table below shows the scope of this iron-catalyzed reaction with various substituted N-methoxy benzamides.

| R Group on Benzamide (B126) | Product | Yield |

| 3-Me (this compound) | N-(Dimethyl(oxo)-λ6-sulfaneylidene)-3-methylbenzamide | 80% |

| 4-OMe | N-(Dimethyl(oxo)-λ6-sulfaneylidene)-4-methoxybenzamide | 92% |

| 4-Cl | 4-Chloro-N-(dimethyl(oxo)-λ6-sulfaneylidene)benzamide | 75% |

| 4-NH2 | 4-Amino-N-(dimethyl(oxo)-λ6-sulfaneylidene)benzamide | 61% |

| 2-CF3 | N-(Dimethyl(oxo)-λ6-sulfaneylidene)-2-(trifluoromethyl)benzamide | 99% |

| Data sourced from an iron-catalyzed N=S coupling reaction study. rsc.org |

Preparation of Beta-Keto Esters and Diketones

The Weinreb amide functionality of this compound is instrumental in the synthesis of ketones, which are direct precursors to β-keto esters and 1,3-diketones. wikipedia.orguniv-amu.frresearchgate.net The classic Weinreb ketone synthesis involves the reaction of an N-methoxy-N-methylamide with an organometallic reagent to produce a ketone cleanly and in high yield. orientjchem.orgwikipedia.org

Once the ketone is formed from this compound, it can be converted to a 1,3-diketone through acylation of its corresponding enolate. tandfonline.com Furthermore, N-methoxy-N-methylamides can be used more directly in the synthesis of β-keto esters. One documented method is the acylation of ester enolates with N-methoxy-N-methylamides to effectively produce β-keto esters. sciengine.comtandfonline.com An alternative non-oxidative sequence to prepare 1,2-diketones also relies on the addition of Grignard reagents to Weinreb amide intermediates. univ-amu.fr

Generation of Beta-Trifluoromethyl Enaminones

This compound is a key reactant in the synthesis of β-trifluoromethyl enaminones. orientjchem.org These compounds are valuable synthetic intermediates. A modern and efficient one-pot, two-step method involves the reaction of a Weinreb amide, such as N-methoxy-N-methylbenzamide, with trifluoropropynyl lithium. orientjchem.org The reaction mixture is then quenched with water in the presence of various amines to stereoselectively yield β-trifluoromethylated enaminone products in good yields. orientjchem.org The choice of amine allows for the introduction of different substituents into the final enaminone structure. orientjchem.org For instance, using hydrazine (B178648) or benzamidine (B55565) as the amine source can lead to the formation of pyrazole (B372694) or pyrimidine (B1678525) products, respectively. orientjchem.org

Strategies for Selective Functional Group Transformations on the Benzamide Core

The N-methoxyamide group in this compound is not only a precursor for ketones but also serves as an effective directing group in transition-metal-catalyzed C-H functionalization reactions. This allows for highly selective transformations at positions on the benzamide aromatic ring that would otherwise be difficult to functionalize. The amide's ability to chelate to a metal center directs the catalyst to activate a specific C-H bond, typically at the ortho position.

Strategies such as palladium(II)-catalyzed oxidative functionalization of arene C-H bonds can be used to achieve intermolecular and intramolecular arylations. The pronounced stability of the amide bond means it can be carried through multiple synthetic steps, making it an ideal functional handle for late-stage functionalization. After directing the desired C-H activation, the amide group itself can be transformed into other functionalities. This merging of C-H functionalization with subsequent C-N bond activation allows for the rapid and efficient assembly of complex molecular architectures.

Utility in the Construction of Heterocyclic Systems

This compound, as a member of the N-methoxy benzamide class, serves as a versatile and valuable building block in synthetic organic chemistry, particularly in the construction of complex nitrogen-containing heterocyclic systems. The presence of the N-methoxyamide group, often referred to as a Weinreb amide, imparts unique reactivity that facilitates a variety of cyclization strategies. This functionality allows for controlled reactions with organometallic reagents and participation in metal-catalyzed C-H activation and cross-coupling reactions, leading to the formation of diverse heterocyclic scaffolds. These scaffolds are often core structures in medicinally and biologically important molecules. researchgate.netopenmedicinalchemistryjournal.commdpi.com

Research has demonstrated the efficacy of N-methoxy benzamides in intramolecular and intermolecular cyclization cascades to produce fused polycyclic systems. The N-methoxy group can act as an efficient directing group and its acidic nature can promote rapid cyclization following an initial bond formation, preventing side reactions. nih.gov

One of the prominent applications of N-methoxy benzamides is in palladium-catalyzed reactions for synthesizing phenanthridinone derivatives. researchgate.netrsc.org These tricyclic lactams are key structural units in various natural products and biologically active compounds that have applications as potential anticancer agents and neurotrophin activity enhancers. researchgate.net In these syntheses, N-methoxy benzamides react with arynes, which are highly reactive intermediates. The reaction proceeds in the presence of a palladium catalyst, such as palladium(II) acetate, along with an oxidant like potassium persulfate (K₂S₂O₈). researchgate.netrsc.org

The general scheme involves the palladium-catalyzed ortho-C-H bond activation of the benzamide, followed by insertion of the aryne and subsequent reductive elimination to construct the tricyclic phenanthridinone core. Studies on various substituted N-methoxy benzamides, including those with methoxy (B1213986) groups at the meta position (structurally analogous to the methyl group in this compound), have shown that the reaction proceeds efficiently to yield the corresponding phenanthridinones. rsc.org For instance, the reaction of N-methoxy meta-methoxy benzamide with a benzyne (B1209423) precursor afforded the cyclized product in good yield, demonstrating that C-H activation occurs selectively at the less sterically hindered ortho position. rsc.org

Table 1: Palladium-Catalyzed Synthesis of Phenanthridinones from N-Methoxy Benzamides This table presents representative data from studies on related N-methoxy benzamides to illustrate the reaction's scope. Yields are for the isolated product.

| N-Methoxy Benzamide Reactant | Benzyne Precursor | Product | Yield (%) | Reference |

| N-methoxy 4-methoxy benzamide | o-(trimethylsilyl)aryl triflate | 4-methoxy-phenanthridinone derivative | 66% | rsc.org |

| N-methoxy 3,4-dimethoxy benzamide | o-(trimethylsilyl)aryl triflate | 4,5-dimethoxy-phenanthridinone derivative | 61% | rsc.org |

| N-methoxy 3-methoxy benzamide | o-(trimethylsilyl)aryl triflate | 3-methoxy-phenanthridinone derivative | 58% | rsc.org |

Furthermore, the N-methoxyamide moiety has proven to be highly efficient in rhodium(III)-catalyzed C–H conjugate addition and cyclization reactions. nih.gov In these processes, the N-methoxy benzamide participates in a cascade reaction that provides access to synthetically useful fused bicyclic and tricyclic nitrogen heterocycles like cyclic imides. nih.gov The modification from an N-methyl to an N-methoxy benzamide substrate was found to enhance the efficiency of the reaction, likely due to the rapid cyclization of the more acidic N-methoxy amide intermediate which occurs before a potential second C-H activation. nih.gov

The versatility of the benzamide core is also highlighted in palladium-assisted intramolecular biaryl coupling reactions. For example, a closely related compound, 3-methoxy-N-(2-iodophenyl)-N-methylbenzamide, undergoes intramolecular cyclization to produce polycyclic aromatic lactams, which can be precursors to polycyclic aromatic alkaloids. clockss.org

Structure Activity Relationship Sar and Molecular Interaction Studies

Investigation of Molecular Recognition and Binding Mechanisms at the Sub-Cellular Level

The molecular recognition of benzamide (B126) derivatives, including N-methoxy-3-methylbenzamide, is fundamentally governed by their ability to form specific interactions with biological macromolecules. The core of these interactions often involves the amide functional group, which can act as both a hydrogen bond donor (via the N-H group, if present) and acceptor (via the carbonyl oxygen). For N-methoxy-N-methyl substituted benzamides, the absence of an N-H bond precludes it from acting as a hydrogen bond donor, but the carbonyl oxygen remains a potent hydrogen bond acceptor.

Mechanistic Understanding of Modulation of Specific Molecular Targets (e.g., Enzymes, Ion Channels, Receptors)

The benzamide scaffold is a versatile structural motif found in compounds that modulate a wide array of molecular targets. The specific biological activity of a benzamide derivative is highly dependent on its substitution pattern.

Receptors: Substituted benzamides are well-known for their interactions with G protein-coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors. For instance, certain 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives exhibit antagonist activity at the 5-HT4 receptor, with high selectivity over dopamine D2 and 5-HT3 receptors. researchgate.net A comparative study of (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds highlighted their potent affinity for the dopamine D2 receptor binding site. nih.gov Allosteric modulation, where a molecule binds to a site other than the primary active site to modulate receptor activity, is another mechanism through which benzamides can act on targets like P2X3 receptors. nih.gov

Ion Channels: The N-methoxy-N-methylbenzamide structure has been identified in compounds investigated as imaging probes for glutamate (B1630785) receptors, specifically targeting the ion channel of the N-methyl-D-aspartate (NMDA) receptor. ethz.chunimi.it Overstimulation of these glutamate-gated ion channels can lead to excitotoxicity, a process implicated in neurodegenerative diseases. unimi.it

Enzymes: The benzamide structure is also a key feature in various enzyme inhibitors. Derivatives have been explored as potential inhibitors of HIV non-nucleoside reverse transcriptase acs.org and urease. evitachem.com Molecular docking studies have helped to elucidate the binding interactions of these inhibitors within the enzyme's active site. evitachem.com The mechanism often involves the benzamide moiety positioning itself to form key hydrogen bonds and hydrophobic interactions with the enzyme's active site residues.

For this compound specifically, its potential to modulate these targets would be dictated by the electronic and steric effects of its 3-methyl and N-methoxy substituents on the core benzamide pharmacophore.

Quantitative Analysis of Substituent Effects on Molecular Interactions

Quantitative structure-activity relationship (QSAR) studies are essential for understanding how specific substituents on a molecule influence its biological activity. For benzamides, the nature and position of substituents on the aromatic ring and the amide nitrogen drastically alter their interactions with molecular targets.

A key quantifiable aspect of molecular interaction is the strength of hydrogen bonding. A study using near-infrared spectroscopy determined the thermodynamic parameters for the hydrogen bonding interaction between thioacetamide (B46855) (TA) and several N,N-disubstituted benzamides in a carbon tetrachloride solution. The negative enthalpy change (-ΔH⁰) indicates the intrinsic strength of the hydrogen bond formed. researchgate.net

| Benzamide Derivative | Abbreviation | -ΔH⁰ (kJ mol⁻¹) researchgate.net |

|---|---|---|

| N,N-dimethylbenzamide | DMBA | 17.4 |

| N-methoxy-N-methylbenzamide | MMBA | 21.6 |

| N,N-diethyl-m-toluamide | DEMT | 21.9 |

| N,N-diethyl-2,5-difluorobenzamide | DEDF | 20.8 |

This data quantitatively demonstrates that the N-methoxy-N-methyl substitution in MMBA results in a significantly stronger hydrogen bond interaction compared to the N,N-dimethyl substitution in DMBA. researchgate.net The inductive and resonance effects of such substituents appear to directly influence the formation and strength of these intermolecular bonds. researchgate.net

Furthermore, studies on antidopaminergic benzamides show how structural modifications impact potency. A comparative study revealed that (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide was equipotent to its analogous salicylamide (B354443) counterpart, but that the benzamide class of compounds was generally more sensitive to structural changes, such as the removal of the bromo group or alterations in the methoxy (B1213986) substitution pattern. nih.gov This highlights the quantitative impact of specific substituents on receptor affinity and biological response.

Development of this compound Derivatives as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in biological systems. researchgate.net The benzamide scaffold is a valuable starting point for the development of such probes due to its proven ability to interact with a range of proteins. researchgate.net

Derivatives of this compound can be developed into chemical probes through several strategies:

Radiolabeling: Introducing a radioactive isotope (e.g., ³H, ¹¹C, ¹⁸F) into the molecule allows for its use in receptor binding studies and in vivo imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). researchgate.netcore.ac.uk For example, the potent and selective benzamide FLB 457 has been proposed as a highly suitable candidate for radiolabeling to investigate dopamine D-2 mediated responses. nih.gov Similarly, [³H]eticlopride, a complex salicylamide derivative, has been used for in vivo receptor mapping in the brain. researchgate.net

Fluorescent Tagging: Attaching a fluorophore to the benzamide structure would enable its use in fluorescence microscopy and other fluorescence-based assays to visualize the localization and dynamics of its target protein within cells.

Affinity-Based Probes: Incorporating a reactive group (e.g., a photo-affinity label) can allow for the covalent and irreversible labeling of the target protein, facilitating its isolation and identification.

While natural products have historically been a major source of chemical probes, structure-based design and synthetic chemistry advances are enabling the creation of novel probes to investigate biological targets that were previously considered "undruggable". researchgate.net The development of this compound derivatives as chemical probes would be a valuable endeavor for exploring the function of specific enzymes, ion channels, or receptors in complex biological systems.

Computational Approaches for Molecular Docking and Dynamics Simulations (Non-Clinical Focus)

Computational methods are indispensable tools in modern medicinal chemistry for studying molecular interactions without the need for laboratory experiments. These approaches provide valuable insights into how ligands like this compound might bind to and modulate their biological targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. biointerfaceresearch.com For benzamide derivatives, docking studies have been used to screen for potential inhibitors against bacterial enzymes and to understand binding modes with targets like the focal adhesion kinase (FAK). nih.govacs.org The process involves generating multiple possible conformations of the ligand within the binding site and scoring them based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. physchemres.org For instance, in a simulation with FAK, the N-methylbenzamide group of an inhibitor was shown to point toward a specific region of the protein, with residues like L567 forming hydrophobic interactions with its benzene (B151609) ring. nih.govacs.org

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding pose, MD simulations can model the dynamic behavior of the ligand-protein complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes, the stability of key interactions (like hydrogen bonds), and the influence of solvent. nih.gov MD simulations can be used to refine docking poses and calculate binding free energies, offering a more accurate prediction of binding affinity. nih.gov They are also useful for resolving the conformational flexibility of parts of a molecule, such as the rotameric states of a methoxy group, which can be crucial for understanding its interaction with a binding site.

These computational approaches allow for the rational design of new this compound derivatives with potentially improved affinity and selectivity for a desired target, guiding synthetic efforts and accelerating the discovery process.

Future Directions and Emerging Research Avenues for N Methoxy 3 Methylbenzamide

Development of Novel and Highly Efficient Catalytic Transformations

The N-methoxy amide group is a key functional handle, and future research will focus on discovering new catalytic systems to exploit its reactivity in unprecedented ways. While classic transformations are well-established, the next wave of innovation lies in using earth-abundant, non-toxic, and highly efficient catalysts to construct complex molecular architectures.

Recent progress in the broader field of N-methoxy arylamide chemistry highlights several promising catalytic trends. Iron-catalyzed reactions, for instance, are gaining prominence for their low cost and environmental friendliness. An iron-catalyzed selective N=S coupling of N-methoxy amides and sulfoxides has been developed, providing a highly efficient method for synthesizing N-acyl sulfoximines. acs.orgnih.gov This transformation proceeds in the open air and can be scaled up to the gram level with a catalyst loading of just 1 mol%, demonstrating its potential for industrial application. acs.orgnih.gov Similarly, copper salts have been successfully employed to catalyze the C-O coupling reaction of N-methoxy arylamides with arylboronic acids, a process that leverages the unique electronic properties of the N-methoxy group. mdpi.com

Ruthenium-based catalysts, though involving a precious metal, offer unique reactivity for C-H activation and annulation reactions. An effective and reusable catalytic system using [{RuCl₂(p-cymene)}₂] in a PEG-400/water mixture has been established for the annulation of N-methoxybenzamides with alkynes to produce isoquinolones. rsc.org The use of a recyclable solvent system like PEG-400 aligns with the principles of green chemistry. rsc.org Furthermore, manganese-catalyzed transformations are emerging as a sustainable alternative for functional group manipulations, such as the methoxymethylation of primary amides using methanol (B129727). rsc.org

Future research on N-methoxy-3-methylbenzamide will likely adapt these catalytic systems to its specific structure, exploring new bond formations and cyclization strategies. The development of catalysts that can selectively functionalize the methyl-substituted benzene (B151609) ring or participate in novel coupling reactions involving the N-methoxy amide moiety will be a key area of investigation.

| Catalytic System | Transformation | Key Advantages | Reference |

|---|---|---|---|

| Iron(III) Chloride (FeCl₃) | N=S coupling of N-methoxy amides with sulfoxides | Environmentally benign, low catalyst loading, scalable | acs.orgnih.gov |

| Copper(I) Iodide (CuI) | C-O coupling of N-methoxy amides with arylboronic acids | Forms C-O bonds, utilizes readily available reagents | mdpi.com |

| Ruthenium(II) Complex | Annulation with alkynes to form isoquinolones | High efficiency, reusable catalytic system in green solvents | rsc.org |

| Manganese(I) Complex | Methoxymethylation of primary amides | Utilizes a sustainable metal and methanol as a C1 source | rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift, moving from traditional batch processing to continuous flow chemistry. This transition offers significant advantages in terms of safety, efficiency, scalability, and process control. For this compound and its derivatives, the integration of their synthesis into flow chemistry and automated platforms represents a major avenue for future development.

Continuous flow reactors can enhance the efficiency and yield of production processes while facilitating the adoption of green chemistry principles like solvent recycling and waste minimization. The precise control over reaction parameters such as temperature, pressure, and residence time in a microfluidic or packed-bed reactor allows for the optimization of reaction conditions that are often difficult to achieve in batch. academie-sciences.fr This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents.

Automated synthesis platforms, which combine robotics with artificial intelligence-driven synthesis planning, are poised to revolutionize chemical manufacturing. mit.edu These systems can autonomously design synthetic routes, reconfigure modular flow setups, and execute multi-step syntheses in a "telescoped" manner, where the output of one reactor flows directly into the next without intermediate workup and purification. mit.edumdpi.com The synthesis of complex drug precursors has already been demonstrated on such platforms, integrating both batch and flow steps. mdpi.com

Future research will focus on developing a robust, multi-step flow synthesis of this compound and using it as a starting point for creating libraries of derivatives through automated platforms. This approach would accelerate the discovery of new molecules with desirable properties by enabling high-throughput synthesis and screening.

Potential Implications in Advanced Materials Science (e.g., Functional Polymers, Metal-Organic Frameworks (MOFs) related applications for benzamide (B126) derivatives)

While this compound is primarily an intermediate, its derivatives, which retain the core benzamide structure, hold significant promise for applications in advanced materials science. The benzamide functional group can be incorporated into larger structures to impart specific properties, making it a valuable building block for functional polymers and Metal-Organic Frameworks (MOFs).